![molecular formula C25H16N4O B13377291 1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one](/img/structure/B13377291.png)
1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its fused ring structure, which includes pyrazole and naphthyridine moieties. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
準備方法
The synthesis of 1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one typically involves multi-step reactions that include the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 1,3-diphenylpropane-1,3-dione with hydrazine to form a pyrazole intermediate. This intermediate can then undergo further cyclization with a naphthyridine derivative under acidic or basic conditions to yield the final product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis often involves the use of common organic solvents and reagents, such as ethanol, acetic acid, and various catalysts to facilitate the reactions.
化学反応の分析
1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives.
科学的研究の応用
1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially in targeting specific enzymes or receptors.
Medicine: Research has indicated that derivatives of this compound may possess anticancer, antimicrobial, and anti-inflammatory properties. These potential therapeutic applications are being explored in preclinical studies.
作用機序
The mechanism of action of 1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of topoisomerase II, an enzyme involved in DNA replication, which could explain its potential anticancer activity .
類似化合物との比較
1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one can be compared with other similar heterocyclic compounds, such as:
Pyrazolo[3,4-d]thiazoles: These compounds also contain a pyrazole ring fused with another heterocycle and have shown various biological activities.
Pyrazolo[4,3-d]thiazines: Similar to pyrazolo[3,4-d]thiazoles, these compounds have a fused ring structure and are studied for their medicinal properties.
Benzimidazole derivatives: These compounds share structural similarities and are known for their broad spectrum of biological activities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific fused ring system, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C25H16N4O |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
13,15-diphenyl-2,14,15,17-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C25H16N4O/c30-23-19-15-17-11-7-8-14-20(17)26-24(19)27-25-21(23)22(16-9-3-1-4-10-16)28-29(25)18-12-5-2-6-13-18/h1-15H,(H,26,27,30) |
InChIキー |
PVGAASPHCHCTPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC5=CC=CC=C5N=C4N3)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate](/img/structure/B13377211.png)
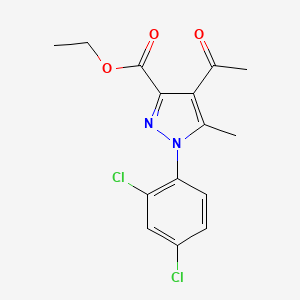
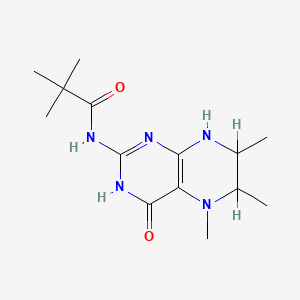
![Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13377225.png)
![6-[4-(Allyloxy)phenyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377227.png)
![N-{2-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B13377234.png)
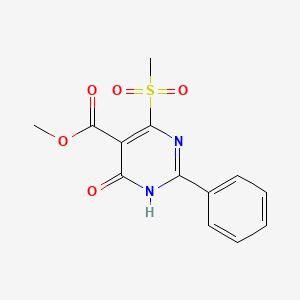
![ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B13377242.png)
![4-Tert-butyl-2-({[2-({5-tert-butyl-2-hydroxy-3-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-6-nitrophenol](/img/structure/B13377249.png)
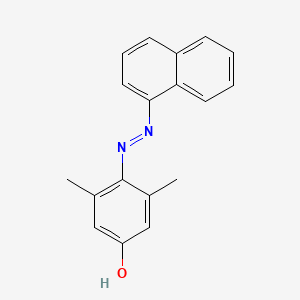
![Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13377265.png)
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B13377273.png)
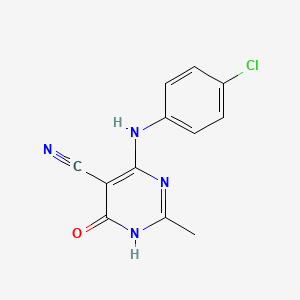
![Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B13377280.png)
